molecular formula C19H20N2O3S B12343916 (6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester CAS No. 1440526-44-2

(6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B12343916
CAS No.: 1440526-44-2
M. Wt: 356.4 g/mol
InChI Key: LJYRPZYTGLXYAU-UHFFFAOYSA-N
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Description

(6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a benzyloxy group, and a carbamic acid tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving o-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable base, such as sodium hydride.

    Formation of Carbamic Acid Tert-Butyl Ester: The final step involves the reaction of the benzothiazole derivative with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the benzothiazole ring using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Arylbenzothiazoles: These compounds share the benzothiazole core structure and have similar biological activities.

    Benzothiazole Sulfonamides: These derivatives have a sulfonamide group instead of the carbamic acid ester moiety and exhibit different pharmacological properties.

    Benzyloxybenzothiazoles: Compounds with a benzyloxy group attached to the benzothiazole ring, similar to (6-Benzyloxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester.

Uniqueness

This compound is unique due to the presence of the carbamic acid tert-butyl ester moiety, which can influence its chemical reactivity and biological activity

Properties

CAS No.

1440526-44-2

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

tert-butyl N-(6-phenylmethoxy-1,3-benzothiazol-2-yl)carbamate

InChI

InChI=1S/C19H20N2O3S/c1-19(2,3)24-18(22)21-17-20-15-10-9-14(11-16(15)25-17)23-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21,22)

InChI Key

LJYRPZYTGLXYAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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